molecular formula C5H8ClF2N B6610539 3,3-difluoro-4-methylidenepyrrolidine hydrochloride CAS No. 2866355-76-0

3,3-difluoro-4-methylidenepyrrolidine hydrochloride

Cat. No.: B6610539
CAS No.: 2866355-76-0
M. Wt: 155.57 g/mol
InChI Key: DPJRAGPEHPBTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-difluoro-4-methylidenepyrrolidine hydrochloride is a chemical compound with the molecular formula C5H8F2N·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-4-methylidenepyrrolidine hydrochloride typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the difluoromethylation of pyrrolidine derivatives using difluorocarbene reagents. The reaction conditions often include the use of a palladium catalyst and a base to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-4-methylidenepyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-difluoro-4-methylidenepyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3,3-difluoro-4-methylidenepyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-difluoropyrrolidine hydrochloride
  • 3,3-difluoroazetidine hydrochloride
  • 4,4-difluoropiperidine hydrochloride

Uniqueness

3,3-difluoro-4-methylidenepyrrolidine hydrochloride is unique due to the presence of both fluorine atoms and a methylidene group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced reactivity and selectivity in chemical reactions and biological interactions .

Properties

IUPAC Name

3,3-difluoro-4-methylidenepyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N.ClH/c1-4-2-8-3-5(4,6)7;/h8H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJRAGPEHPBTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CNCC1(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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